![molecular formula C7H12N2O2 B12838256 Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12838256.png)
Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate is a unique compound characterized by its bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane framework provides a rigid and compact structure, which can be advantageous in drug design and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with hydrazine. One common method includes the esterification of bicyclo[1.1.1]pentane-1-carboxylic acid followed by hydrazine treatment to introduce the hydrazinyl group . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactions and batch processing. The use of automated systems and reactors can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydrazinyl group to a diazo or azo compound.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diazo compounds, while reduction can produce different hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential as a drug candidate is being explored due to its rigid structure, which can improve drug-receptor interactions.
Industry: The compound is used in materials science for developing new materials with specific properties.
Wirkmechanismus
The mechanism by which methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise binding to these targets, potentially leading to specific biological effects. The hydrazinyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: Similar in structure but with an amino group instead of a hydrazinyl group.
Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate: Contains a hydroxyl group, offering different reactivity and applications.
Uniqueness
Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate is unique due to its hydrazinyl group, which provides distinct reactivity and potential for forming various derivatives. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C7H12N2O2 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-11-5(10)6-2-7(3-6,4-6)9-8/h9H,2-4,8H2,1H3 |
InChI-Schlüssel |
LFYUPNQAZMOUBH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC(C1)(C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


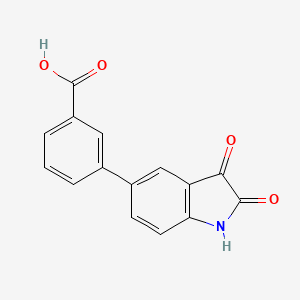

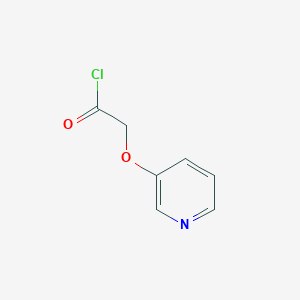
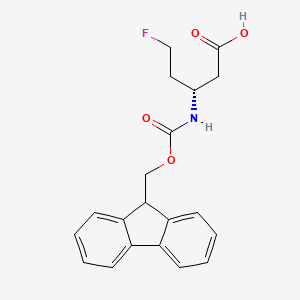
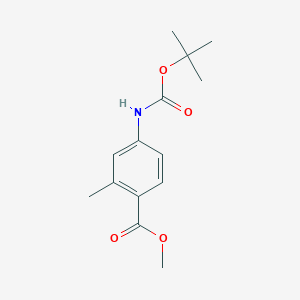
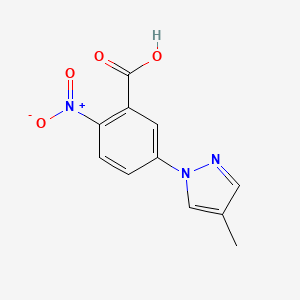
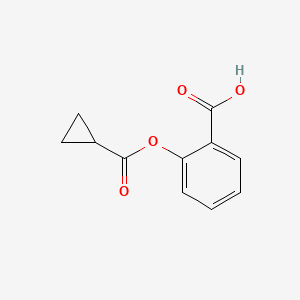
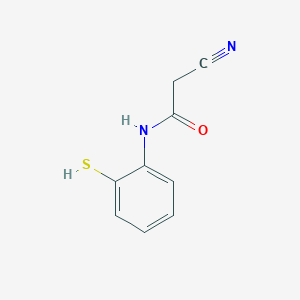
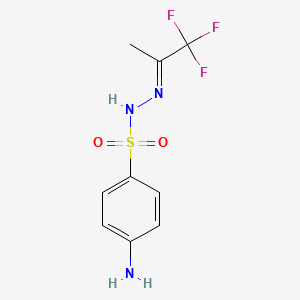
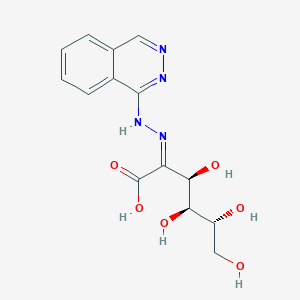
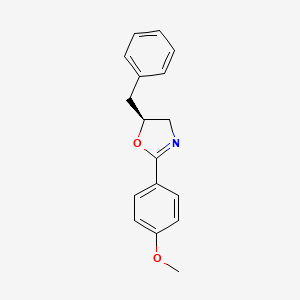
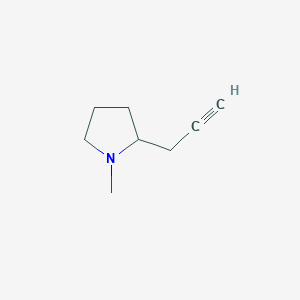

![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-](/img/structure/B12838292.png)
